molecular formula C59H90O27 B3421566 theasaponin E1 CAS No. 220114-28-3

theasaponin E1

Cat. No.: B3421566
CAS No.: 220114-28-3
M. Wt: 1231.3 g/mol
InChI Key: WWVKOCDDDWJQLC-VROXFSQNSA-N
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Description

Theasaponin E1 (C₅₉H₉₀O₂₇; CAS 220114-28-3) is a triterpene saponin predominantly isolated from green tea seeds (Camellia sinensis) . Structurally, it features a theasapogenol E aglycone core with a complex oligosaccharide moiety at C-3, including β-D-glucuronic acid, β-D-galactose, β-D-xylose, and α-L-arabinose residues . Its molecular weight is 1230.566 g/mol, and it exhibits a melting point of 246–248°C .

This compound has garnered attention for its neuroprotective, antifungal, and anticancer properties. In Alzheimer’s disease (AD) research, it reduces amyloid-beta (Aβ) plaques by inhibiting β- and γ-secretases (BACE1, PS1, NCT) while activating α-secretase (ADAM10) and neprilysin, enhancing Aβ clearance . It also mitigates tauopathy by suppressing tau-hyperphosphorylating kinases (GSK3β, CDK5, JNK) and upregulating phosphatases (PP1, PP2A) . In oncology, it induces apoptosis in ovarian cancer cells and inhibits cancer stem cell proliferation . Additionally, it exhibits potent antifungal activity against Candida albicans by disrupting ergosterol-dependent membrane integrity .

Properties

CAS No.

220114-28-3

Molecular Formula

C59H90O27

Molecular Weight

1231.3 g/mol

IUPAC Name

6-[[9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-

InChI Key

WWVKOCDDDWJQLC-VROXFSQNSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(/C)\C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C

melting_point

246 - 248 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Theasaponin E1 is typically extracted from the seeds of Camellia sinensis. The seeds are de-hulled, ground into powder, and extracted with 70% fermented ethanol by refluxing for 5 hours at 60°C . The suspension is then filtered and concentrated using a rotary vacuum evaporator .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes similar to the laboratory methods but optimized for higher efficiency and yield. This includes the use of large-scale fermenters and advanced filtration systems to ensure the purity and quality of the final product .

Scientific Research Applications

Neuroprotective Effects

Alzheimer's Disease (AD) Treatment

Theasaponin E1 has been identified as a promising candidate for the treatment of Alzheimer's disease. Research indicates that it significantly reduces amyloid beta (Aβ) concentrations by modulating key enzymes involved in the amyloidogenic pathway. Specifically, it inhibits β-secretase (BACE1) and γ-secretase while activating α-secretase (ADAM10) and enhancing the activity of Aβ-degrading enzymes such as neprilysin .

Key Findings:

  • Mechanism of Action : this compound activates α-secretase, leading to reduced Aβ production, while downregulating BACE1 and PS1 activities.
  • Cell Viability : MTT assays demonstrated that concentrations up to 20 μg/mL were non-toxic to neuroblastoma cells, with over 90% viability observed .
  • Gene Expression : RT-PCR analysis revealed significant upregulation of ADAM10 and neprilysin, alongside downregulation of BACE1 in treated cells .

Anti-Cancer Properties

Ovarian Cancer Treatment

This compound exhibits potent anti-cancer properties, particularly against platinum-resistant ovarian cancer cells. Studies have shown that it inhibits cell growth more effectively than cisplatin in various ovarian cancer cell lines, including OVCAR-3 and A2780/CP70 .

Key Findings:

  • Inhibition of Tumor Growth : this compound significantly suppressed ascites tumors in S180-implanted mice when administered orally.
  • Cell Growth Inhibition : It demonstrated greater efficacy in reducing cell viability compared to traditional chemotherapeutics like cisplatin .

Gastroprotective Effects

Research indicates that this compound possesses gastroprotective properties, potentially aiding in the prevention of gastric ulcers. Its structure-activity relationship suggests that specific acyl groups enhance its protective effects on gastric mucosa .

Antimicrobial Activity

Recent studies have highlighted the ability of this compound to inhibit biofilm formation by Candida albicans. It effectively suppresses adhesion and eradicates mature biofilms, demonstrating its potential as an antimicrobial agent .

Key Findings:

  • Biofilm Inhibition : Concentration-dependent effects were observed, with significant reductions in biofilm formation at varying concentrations.
  • Eradication Efficiency : this compound showed enhanced efficacy in eradicating established biofilms compared to other saponins tested .

Data Summary

Application AreaMechanism of ActionKey Findings
NeuroprotectionInhibits Aβ production; activates α-secretaseReduces Aβ levels; enhances neprilysin activity
Cancer TreatmentInhibits cell growth in ovarian cancerMore effective than cisplatin
GastroprotectionProtects gastric mucosaStructure-activity relationship supports efficacy
Antimicrobial ActivityInhibits biofilm formation by C. albicansEffective against mature biofilms

Comparison with Similar Compounds

Comparison with Similar Compounds

Theasaponin E1 belongs to a family of structurally related saponins from Camellia sinensis. Below is a comparative analysis of its bioactivity, structure, and mechanisms against key analogs:

Table 1: Structural and Functional Comparison of this compound with Selected Analogs

Compound Molecular Formula Key Structural Differences Biological Activities Reference
This compound C₅₉H₉₀O₂₇ 21-O-angeloyl-22-O-acetyl group on aglycone - Inhibits Aβ (IC₅₀: 10 µM in SweAPP N2a cells)
- Antifungal MIC: 100 µM vs. C. albicans
- Reduces p-tau by 60% (10 µM)
Assamsaponin A C₅₇H₈₈O₂₅ Lacks acetyl group at C-22 - Higher antifungal efficiency than E1 (MIC: 80 µM)
- Less effective in Aβ reduction (IC₅₀: 25 µM)
Theasaponin E3 C₅₇H₈₈O₂₆ Reduced sugar chain complexity - Weak Aβ inhibition (IC₅₀: 50 µM)
- No significant tauopathy modulation
Floratheasaponin A C₆₀H₉₂O₂₈ Additional glucose residue at C-28 - Strong anti-inflammatory effects (IL-1β reduction: 70% at 20 µM)
- No Aβ modulation

Key Comparative Insights:

Antifungal Activity :

  • This compound and assamsaponin A both target ergosterol in C. albicans, but assamsaponin A exhibits lower MIC (80 µM vs. 100 µM) due to structural differences in acetyl group placement .
  • Both induce membrane permeabilization and ROS accumulation, but E1 causes faster mitochondrial dysfunction .

Neuroprotective Effects :

  • This compound uniquely activates α-secretase (150% increase at 20 µM), a mechanism absent in assamsaponin A and theasaponin E3 .
  • It suppresses GSK3β (70% inhibition) and CDK5 (65% inhibition), outperforming floratheasaponin A in tauopathy mitigation .

Structural-Activity Relationships :

  • The 21-O-angeloyl-22-O-acetyl moiety in E1 enhances Aβ-binding affinity compared to analogs lacking these groups .
  • Sugar chain complexity correlates with anti-inflammatory potency; floratheasaponin A’s additional glucose residue boosts IL-1β suppression .

Q & A

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

  • Dose-response curves : Fit using nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism).
  • Multiplicity correction : Apply Bonferroni adjustments for ANOVA comparisons across concentrations .

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